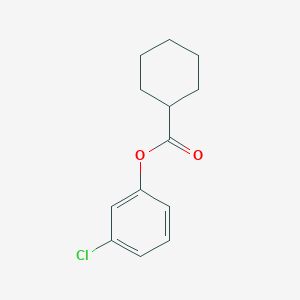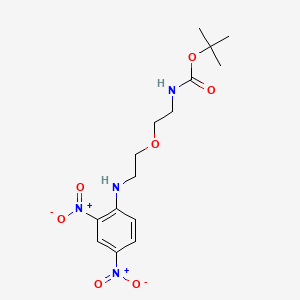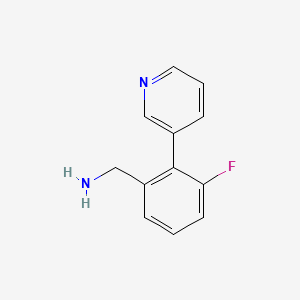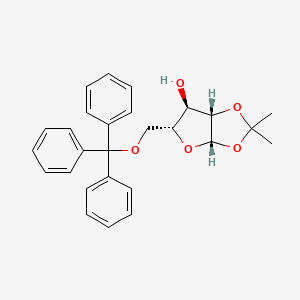
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose: is a complex organic compound that belongs to the class of arabinofuranoses. This compound is characterized by the presence of a methylethylidene group at the 1,2-positions and a triphenylmethyl group at the 5-position of the beta-D-arabinofuranose ring. It is primarily used in research and development within the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose typically involves the protection of the hydroxyl groups of beta-D-arabinofuranose. The process begins with the formation of the methylethylidene acetal at the 1,2-positions. This is followed by the introduction of the triphenylmethyl group at the 5-position. The reaction conditions often require the use of acid catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protective group in carbohydrate chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The methylethylidene and triphenylmethyl groups provide steric protection to the arabinofuranose ring, allowing selective reactions to occur at other positions. This selective reactivity is crucial for its use in synthetic chemistry and biochemical studies.
Comparison with Similar Compounds
- 1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-alpha-D-glucofuranose
- 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose is unique due to its specific protective groups, which provide selective reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reaction pathways is required.
Properties
Molecular Formula |
C27H28O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(3aS,5R,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24+,25+/m1/s1 |
InChI Key |
NRPUJUCGRNWUOE-NGSHPTGOSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


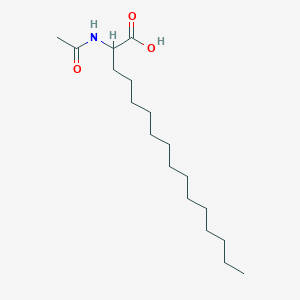

![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
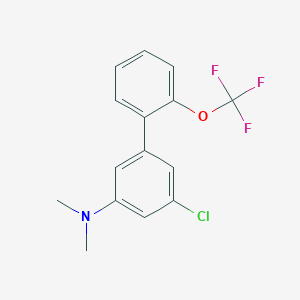
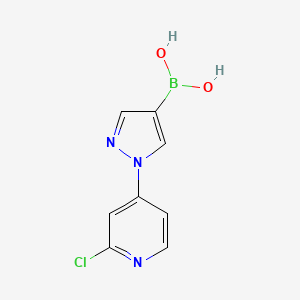
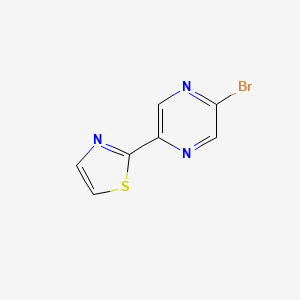

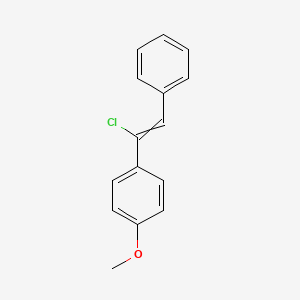
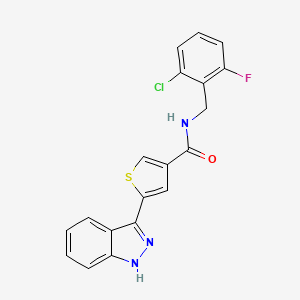
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
